molecular formula C32H31N3O5 B112381 1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo- CAS No. 269078-83-3

1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-

Cat. No. B112381
M. Wt: 537.6 g/mol
InChI Key: LRSIWYQFHGKGAH-UHFFFAOYSA-N
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Description

1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo- is a useful research compound. Its molecular formula is C32H31N3O5 and its molecular weight is 537.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

1,4- and 1,5-benzodiazepines, including compounds similar to the one , are significant in the pharmaceutical industry due to their diverse biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. A review of synthetic strategies for these compounds using o-phenylenediamine as a precursor highlights the ongoing research and development aimed at exploring novel and efficient methods for their synthesis. This work is crucial for the advancement of benzodiazepine-related pharmaceuticals and their applications in medicinal chemistry (Sunita Teli et al., 2023).

Pharmacological Profile and Therapeutic Applications

The pharmacological profiles of benzodiazepines and their derivatives, including the specific compound , are extensively studied for their potential therapeutic applications. For instance, 1,5-benzothiazepines, a closely related class, exhibit a wide range of biological activities, suggesting their potential as lead compounds in drug discovery for treating various conditions. These activities include, but are not limited to, coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Such compounds are valuable in the drug research field, stimulating the invention of a wide range of synthetic methods for their preparation and exploration of their chemical transformations (N. Dighe et al., 2015).

Environmental and Safety Considerations

Environmental occurrence, fate, and transformation of benzodiazepines, including compounds with structural similarities to 1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-, are critical areas of research. Studies addressing these aspects are pivotal for understanding the environmental impact and safety of these compounds. For instance, the presence and removal efficiency of benzodiazepine derivatives in wastewater treatment processes are essential for assessing their environmental footprint and implications for water safety (T. Kosjek et al., 2012).

properties

IUPAC Name

2-[5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-3H-1,4-benzodiazepin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O5/c36-28(37)18-35-27-17-9-8-16-25(27)29(20-10-2-1-3-11-20)33-30(31(35)38)34-32(39)40-19-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,20,26,30H,1-3,10-11,18-19H2,(H,34,39)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSIWYQFHGKGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108562
Record name 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-

CAS RN

269078-83-3
Record name 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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